[1-(4-Methylphenyl)ethyl](octyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)ethylamine is an organic compound with the molecular formula C17H29N It is a derivative of phenethylamine, where the phenyl group is substituted with a methyl group at the para position and an octyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)ethylamine can be achieved through several methods. One common approach involves the alkylation of 1-(4-methylphenyl)ethanamine with octyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Methylphenyl)ethylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its desired form.
Types of Reactions:
Oxidation: 1-(4-Methylphenyl)ethylamine can undergo oxidation reactions, leading to the formation of corresponding imines or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, allowing for the introduction of various functional groups. For example, reaction with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or catalyst.
Major Products:
Oxidation: Imines, amides
Reduction: Primary amines
Substitution: N-alkylated derivatives
Scientific Research Applications
1-(4-Methylphenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a ligand in receptor binding studies or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals, surfactants, or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Phenethylamine: The parent compound, lacking the methyl and octyl substitutions.
N-Octylphenethylamine: Similar structure but without the methyl group on the phenyl ring.
N-Methylphenethylamine: Lacks the octyl group but has a methyl substitution on the nitrogen.
Uniqueness: 1-(4-Methylphenyl)ethylamine is unique due to the presence of both the methyl group on the phenyl ring and the octyl group on the nitrogen atom. This combination of substitutions imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]octan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N/c1-4-5-6-7-8-9-14-18-16(3)17-12-10-15(2)11-13-17/h10-13,16,18H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGMVYNODOXUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(C)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.